3-(4-Chlorophenoxy)propanal
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Overview
Description
3-(4-Chlorophenoxy)propanal is an organic compound that belongs to the class of aldehydes It features a chlorophenoxy group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenoxy)propanal can be synthesized through the oxidation of 3-(4-Chlorophenoxy)propanol. The oxidation process typically involves the use of oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄). The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-(4-Chlorophenoxy)propanoic acid.
Reduction: 3-(4-Chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenoxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chlorophenoxy group may interact with hydrophobic regions of biomolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)propanol: The alcohol derivative of 3-(4-Chlorophenoxy)propanal.
3-(4-Chlorophenoxy)propanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related chlorophenoxy compound used as a herbicide.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenoxy)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYQTNEJIKYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567463 |
Source
|
Record name | 3-(4-Chlorophenoxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138977-77-2 |
Source
|
Record name | 3-(4-Chlorophenoxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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